molecular formula C15H19ClN2O B3846397 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole

1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole

Cat. No. B3846397
M. Wt: 278.78 g/mol
InChI Key: QJUAHKVDXPPRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole, also known as CP 96,345, is a synthetic compound that belongs to the class of imidazole-derived cannabinoid receptor agonists. It was first synthesized in the early 1990s by Pfizer, Inc. as part of their research on the endocannabinoid system. The compound has since been used extensively in scientific research to study the physiological and biochemical effects of cannabinoid receptor activation.

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 is similar to that of other cannabinoid receptor agonists. The compound binds to and activates the CB1 and CB2 receptors, leading to a cascade of downstream signaling events that ultimately result in the physiological and biochemical effects observed. Specifically, activation of the CB1 receptor leads to inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression, while activation of the CB2 receptor leads to modulation of immune cell function and regulation of cytokine production.
Biochemical and Physiological Effects
1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have demonstrated that the compound can inhibit neurotransmitter release, modulate ion channel activity, and regulate gene expression. In vivo studies have shown that 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 can modulate pain perception, appetite, and mood, as well as regulate immune function and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to selectively activate these receptors and study their specific physiological and biochemical effects. However, one limitation of using 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several future directions for research on 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 and other cannabinoid receptor agonists. One area of interest is the development of novel compounds with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Another area of interest is the study of the potential therapeutic applications of cannabinoid receptor agonists, particularly in the treatment of pain, inflammation, and mood disorders. Finally, there is ongoing research into the role of the endocannabinoid system in various physiological and pathological processes, which may lead to the development of new drugs and therapies in the future.

Scientific Research Applications

1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoid receptor activation. The compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. 1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole 96,345 has also been shown to activate the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation and immune function.

properties

IUPAC Name

1-[6-(4-chlorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAHKVDXPPRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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